molecular formula C8H15N3 B1645292 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006319-98-7

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B1645292
CAS RN: 1006319-98-7
M. Wt: 153.22 g/mol
InChI Key: YQODDCBFIKJEFD-UHFFFAOYSA-N
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Description

“2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine” can be represented by the SMILES string CC(CN)Cn1ccc(n1)C . This indicates that the compound has a pyrazole ring attached to a propylamine group with methyl groups attached to the second and third carbon atoms .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives have been synthesized and characterized, offering insights into their potential applications in various scientific domains. The study by Titi et al. (2020) focused on synthesizing pyrazole derivatives and exploring their antitumor, antifungal, and antibacterial activities. The synthesized compounds showed significant biological activity, indicating their potential in pharmaceutical applications (Titi et al., 2020).

Polymer Chemistry

Research by R. J. C. and J. C. Hodges (1997) described the preparation of polystyrene-divinylbenzene-supported derivatives for parallel purification in combinatorial chemistry. This approach simplifies the purification process of crude reaction products, highlighting the role of pyrazole derivatives in improving efficiency in organic synthesis and polymer chemistry (R. J. C. and J. C. Hodges, 1997).

Material Science

A study on cobalt(II), zinc(II), and cadmium(II) complexes with N,N′,N-bidentate versus N,N′,N-tridentate pyrazole derivatives by Shin et al. (2016) investigated their use in the polymerization of methyl methacrylate. This research contributes to material science by offering insights into the synthesis of polymers with higher molecular weights and narrower polydispersity indices, using metal complexes of pyrazole derivatives (Shin et al., 2016).

Green Chemistry

The work by Prasanna et al. (2013) on the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines through an L-proline-catalyzed, on-water four-component domino reaction exemplifies the application of pyrazole derivatives in green chemistry. This method emphasizes the synthesis of complex molecules from simple starting materials in an environmentally friendly manner (Prasanna et al., 2013).

Antibacterial and Antifungal Applications

Research on pyrazole Schiff bases by Feng et al. (2018) elucidated their structural characteristics and antibacterial activity. The compounds exhibited potential as antibacterial agents, underlining the importance of pyrazole derivatives in developing new antimicrobial agents (Feng et al., 2018).

Future Directions

The future directions for research on “2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine” could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, given the diverse biological activities of pyrazole derivatives, it would be interesting to explore the potential biological activities of this compound .

properties

IUPAC Name

2-methyl-3-(3-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(5-9)6-11-4-3-8(2)10-11/h3-4,7H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODDCBFIKJEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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